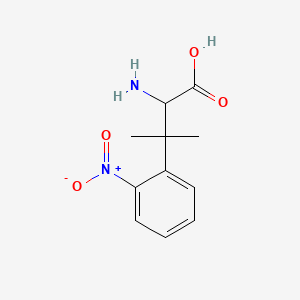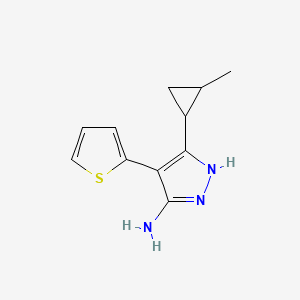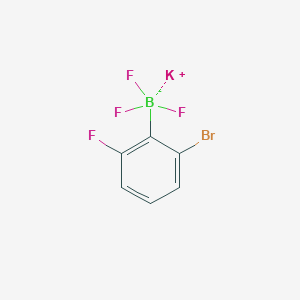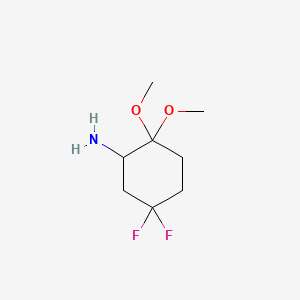
3-Aminopentan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminopentan-2-one is an organic compound with the molecular formula C5H11NO It is a derivative of pentanone, where an amino group is attached to the third carbon atom
準備方法
Synthetic Routes and Reaction Conditions
3-Aminopentan-2-one can be synthesized through several methods. One common approach involves the reductive amination of 2-pentanone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. Another method involves the reaction of 3-chloropentan-2-one with ammonia or an amine under basic conditions.
Industrial Production Methods
In industrial settings, this compound is typically produced through catalytic hydrogenation of 3-nitropentan-2-one. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures.
化学反応の分析
Types of Reactions
3-Aminopentan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form 3-aminopentanol.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, cyanides, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of 3-aminopentanol.
Substitution: Formation of substituted pentanones or other derivatives.
科学的研究の応用
3-Aminopentan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Aminopentan-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.
類似化合物との比較
Similar Compounds
3-Aminopentane: Similar structure but lacks the ketone group.
3-Aminopentanol: Contains a hydroxyl group instead of a ketone group.
3-Nitropentan-2-one: Contains a nitro group instead of an amino group.
Uniqueness
3-Aminopentan-2-one is unique due to the presence of both an amino group and a ketone group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in organic synthesis and research applications.
特性
分子式 |
C5H11NO |
|---|---|
分子量 |
101.15 g/mol |
IUPAC名 |
3-aminopentan-2-one |
InChI |
InChI=1S/C5H11NO/c1-3-5(6)4(2)7/h5H,3,6H2,1-2H3 |
InChIキー |
DSJKIXDMZZURCK-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Bromo-6-[(piperazin-1-yl)methyl]phenol](/img/structure/B13475732.png)
![2-Chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B13475738.png)


![3-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxetane](/img/structure/B13475752.png)

![Tert-butyl 4,4'-dimethyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13475761.png)


